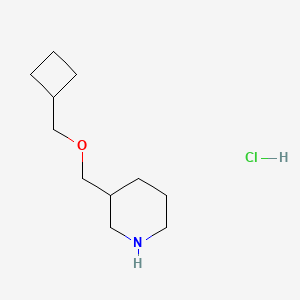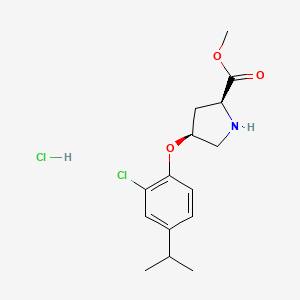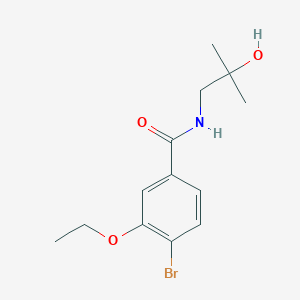
4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide
Overview
Description
The compound “4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (a six-membered ring of carbon atoms with alternating double bonds), an amide group (a carbonyl group (C=O) attached to a nitrogen), and a bromine, ethoxy (C2H5O-), and 2-hydroxy-2-methylpropyl group attached to the benzene ring .Chemical Reactions Analysis
Benzamides, including this compound, can undergo a variety of reactions. For example, they can participate in nucleophilic substitution reactions, where the bromine atom could be replaced by another group . They can also undergo reactions at the amide group, such as hydrolysis to form benzoic acid and the corresponding amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom would likely make it relatively heavy and possibly increase its boiling point compared to similar compounds without a bromine atom .Scientific Research Applications
Antipsychotic Agents
One research application of related compounds involves the synthesis and evaluation of potential antipsychotic agents. A study by Högberg et al. (1990) synthesized and examined various benzamides, including those related to 4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide, for their affinity for the [3H]spiperone binding site and their inhibition of apomorphine-induced behavioral responses. These compounds, particularly benzamide 6, were found to have a high potency and a low tendency to induce extrapyramidal side effects, which is crucial for antipsychotic effectiveness (Högberg et al., 1990).
Metal Complex Synthesis
Another application is in the synthesis of metal complexes. Binzet et al. (2009) reported on the synthesis and characterization of Ni(II) and Cu(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives. The study detailed the structural aspects of these complexes, indicating potential applications in the field of coordination chemistry (Binzet et al., 2009).
Antagonists for Disease Treatment
A significant application area is the development of antagonists for disease treatment. Ikemoto et al. (2005) described a practical method for synthesizing an orally active CCR5 antagonist, which involved a compound structurally related to 4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide. CCR5 antagonists are significant in the context of treating conditions like HIV (Ikemoto et al., 2005).
Antibacterial Activity
Research by Bhagat (2017) explored the synthesis of new compounds, including those similar to 4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide, for their antimicrobial activity. This indicates potential applications in developing new antibacterial agents (Bhagat, 2017).
Electrogenic Nickel(I) Catalysis
A study by Esteves et al. (2007) utilized compounds structurally related to 4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide in electrogenic nickel(I) catalysis. This process led to the creation of tetrahydrofuran derivatives, showcasing an application in organic synthesis and catalysis (Esteves et al., 2007).
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows biological activity, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in organic synthesis .
properties
IUPAC Name |
4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-4-18-11-7-9(5-6-10(11)14)12(16)15-8-13(2,3)17/h5-7,17H,4,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYUELAKQWFCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NCC(C)(C)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



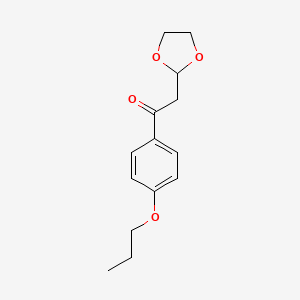
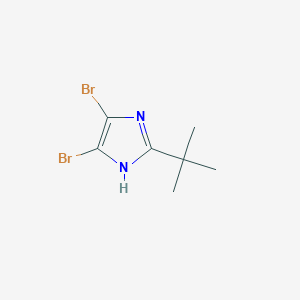
amine](/img/structure/B1456303.png)
![6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid](/img/structure/B1456304.png)
![Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1456305.png)
![4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456306.png)

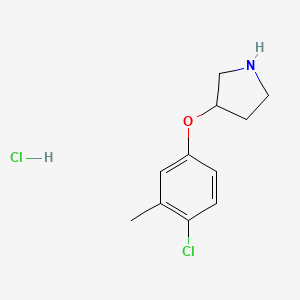
![Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456313.png)
![4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1456317.png)
![3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1456318.png)
